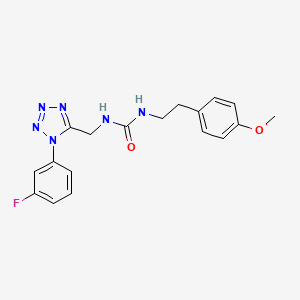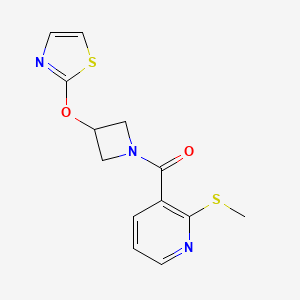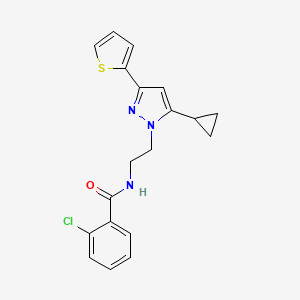
2-chloro-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Thiophene and Pyrazole Derivatives in Heterocyclic Synthesis
- Heterocyclic Synthesis : Thiophene and pyrazole derivatives have been synthesized for their potential application in medicinal chemistry and materials science. For example, thiophenylhydrazonoacetates have been employed in the synthesis of a wide range of heterocycles, including pyrazole, isoxazole, and pyrazolopyrimidine derivatives, indicating the versatility of these compounds in chemical synthesis (Mohareb et al., 2004).
Anticancer Applications
- Cell Cycle Inhibitors : Pyrazole derivatives have been designed as inhibitors of cell cycle kinases, with studies showing that these compounds can induce apoptosis and affect the cell cycle in cancer cells. This demonstrates the potential of such compounds in the development of new anticancer drugs (Nițulescu et al., 2015).
Antimicrobial and Antiviral Research
- Antimicrobial and Antiviral Properties : Some benzothiazole and thiazole derivatives have shown potent antimicrobial and antiviral activities, suggesting their potential use in treating infectious diseases. The synthesis and characterization of these compounds have led to the identification of candidates with significant activity against pathogens (Idrees et al., 2020).
Drug Design and Molecular Interaction Studies
- Molecular Interaction Studies : Studies on antipyrine derivatives, including those with substitutions similar to 2-chloro-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide, have provided insights into molecular interactions such as hydrogen bonding and π-interactions. These studies are critical for understanding drug-receptor interactions and designing more effective therapeutic agents (Saeed et al., 2020).
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c20-15-5-2-1-4-14(15)19(24)21-9-10-23-17(13-7-8-13)12-16(22-23)18-6-3-11-25-18/h1-6,11-13H,7-10H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVZSAJCMPFBRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC=C3Cl)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(2,6-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B2414060.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(E)-2-furylmethylidene]amine](/img/structure/B2414061.png)
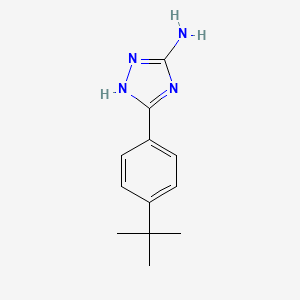

![2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2414066.png)
![2-(2-fluorophenoxy)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2414071.png)
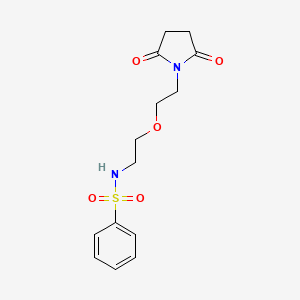

![1-(2-(5-Chloro-2-hydroxyphenyl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2414075.png)
![[(2S)-1-Chlorosulfonylpyrrolidin-2-yl]methyl acetate](/img/structure/B2414076.png)

![Tert-butyl 6-[[(2-chloroacetyl)amino]methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2414080.png)
